N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
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Description
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C30H33N3O4S and its molecular weight is 531.67. The purity is usually 95%.
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Scientific Research Applications
Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent
This study describes a novel procedure for the synthesis of N,N-diethyl-3-methylbenzamide (DEET), demonstrating fundamental principles of carbonyl reactivity and potential for new methods of amide bond formation (Withey & Bajic, 2015).
Hypoxia-selective Antitumor Agents
Research on regioisomers of a novel hypoxia-selective cytotoxin highlights the synthesis and hypoxic cell cytotoxicity, contributing to understanding the role of structural isomers in medicinal chemistry (Palmer et al., 1996).
Structural Elucidation of Unusual Police Exhibits: Dimethpramide (‘Dimetcarb’)
An analysis aimed at identifying a substance known as dimethpramide or dimetcarb, highlighting the importance of chemical structure elucidation in forensic science (Dawson et al., 1995).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
This study synthesizes and evaluates the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the potential therapeutic applications of such compounds in cancer treatment (Deady et al., 2003).
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4S/c1-19-14-20(2)29(21(3)15-19)32-28(34)18-38-27-17-33(24-9-7-6-8-23(24)27)13-12-31-30(35)22-10-11-25(36-4)26(16-22)37-5/h6-11,14-17H,12-13,18H2,1-5H3,(H,31,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGUALNQUDFAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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